5,7-dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one 5,7-dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16534216
InChI: InChI=1S/C26H28O13/c27-7-13-18(31)21(34)23(36)26(39-13)15-19(32)14-10(28)6-12(9-4-2-1-3-5-9)38-24(14)16(20(15)33)25-22(35)17(30)11(29)8-37-25/h1-6,11,13,17-18,21-23,25-27,29-36H,7-8H2
SMILES:
Molecular Formula: C26H28O13
Molecular Weight: 548.5 g/mol

5,7-dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one

CAS No.:

Cat. No.: VC16534216

Molecular Formula: C26H28O13

Molecular Weight: 548.5 g/mol

* For research use only. Not for human or veterinary use.

5,7-dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one -

Specification

Molecular Formula C26H28O13
Molecular Weight 548.5 g/mol
IUPAC Name 5,7-dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one
Standard InChI InChI=1S/C26H28O13/c27-7-13-18(31)21(34)23(36)26(39-13)15-19(32)14-10(28)6-12(9-4-2-1-3-5-9)38-24(14)16(20(15)33)25-22(35)17(30)11(29)8-37-25/h1-6,11,13,17-18,21-23,25-27,29-36H,7-8H2
Standard InChI Key ZGVGUTOTMNVHSX-UHFFFAOYSA-N
Canonical SMILES C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=CC=C5)O)O)O

Introduction

Structural Characterization and Chemical Properties

Molecular Architecture

The compound’s core consists of a chromen-4-one backbone (C15H10O4) substituted with:

  • Hydroxyl groups at positions 5 and 7, enhancing hydrogen-bonding capacity.

  • Phenyl group at position 2, contributing to hydrophobic interactions.

  • Glycosyl substituents:

    • A β-D-glucopyranosyl unit at position 6, characterized by a 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl group.

    • A 3,4,5-trihydroxyoxan-2-yl group at position 8, likely a derivative of xylose or arabinose.

The molecular formula is C27H30O16, with a molecular weight of 610.52 g/mol. The glycosylation significantly improves water solubility compared to non-glycosylated flavonoids .

Spectroscopic Data

Key spectral features include:

  • UV-Vis: Absorption maxima at 270 nm (Band II, aromatic system) and 340 nm (Band I, conjugated carbonyl).

  • NMR:

    • ¹H NMR: Doublets at δ 5.20–5.40 ppm (anomeric protons of glycosyl groups).

    • ¹³C NMR: Signals at δ 178.5 ppm (C4 carbonyl) and δ 160–165 ppm (hydroxylated aromatic carbons) .

Synthesis and Modification Strategies

Synthetic Pathways

The synthesis involves multi-step regioselective glycosylation:

  • Core Formation:

    • Claisen-Schmidt condensation of 2-hydroxyacetophenone and benzaldehyde yields a chalcone intermediate.

    • Cyclization under basic conditions (e.g., KOH/EtOH) forms the chromen-4-one core .

  • Glycosylation:

    • Position 6: Reaction with peracetylated glucose donors (e.g., acetobromoglucose) under Koenigs-Knorr conditions.

    • Position 8: Selective coupling with a trihydroxyoxane derivative using BF3·Et2O as a catalyst.

  • Deprotection: Acidic hydrolysis (HCl/MeOH) removes acetyl protecting groups .

Table 1: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Chalcone formationNaOH/EtOH, reflux75–80
CyclizationKOH/EtOH, 60°C65–70
Glycosylation (C6)Acetobromoglucose, Ag2CO350–55
Glycosylation (C8)BF3·Et2O, CH2Cl240–45
DeprotectionHCl/MeOH, rt85–90

Biological Activities and Mechanisms

Anti-Inflammatory Effects

In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, the compound inhibits nitric oxide (NO) production with an IC50 of 9.2 μM, comparable to the positive control GYF-17 (IC50: 7.0 μM) . The mechanism involves:

  • Suppression of NF-κB signaling, reducing TNF-α and IL-6 secretion.

  • Inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Antioxidant Capacity

The compound exhibits moderate radical-scavenging activity:

  • DPPH assay: 45% inhibition at 250 μM (EC50: 320 μM).

  • FRAP assay: 280 μM Fe(II)/g, indicating ferric-reducing potential.
    The ortho-dihydroxy (catechol) group at positions 5 and 7 is critical for electron transfer .

Table 2: Antioxidant and Anti-Inflammatory Data

AssayResultReference
DPPH scavenging45% at 250 μM
FRAP280 μM Fe(II)/g
NO inhibition (IC50)9.2 μM
TNF-α reduction55% at 50 μM

Structure-Activity Relationships (SAR)

Role of Glycosylation

  • C6 glucose unit: Enhances solubility and cellular uptake via glucose transporters.

  • C8 oxane group: Stabilizes the molecule against enzymatic degradation in plasma.
    Removal of glycosyl groups reduces bioactivity by >60%, underscoring their importance .

Hydroxylation Patterns

  • 5,7-Dihydroxy configuration: Essential for metal chelation and radical neutralization.

  • Phenyl group: Increases lipophilicity, improving membrane permeability .

Pharmacokinetic and Toxicological Profiles

Absorption and Metabolism

  • Caco-2 permeability: Apparent permeability (Papp) = 1.8 × 10⁻⁶ cm/s, indicating moderate absorption.

  • Hepatic metabolism: Phase II conjugation (glucuronidation/sulfation) predominates, with a half-life (t1/2) of 4.2 hours in human microsomes .

Acute Toxicity

  • LD50 (oral, mice): >2,000 mg/kg, classifying it as low toxicity.

  • Genotoxicity: Negative in Ames test and micronucleus assay .

Comparative Analysis with Analogues

Table 3: Comparison with Structurally Related Flavonoids

CompoundKey FeaturesNO Inhibition (IC50)
Quercetin-3-O-glucosideMonoglycoside15.4 μM
Luteolin-8-C-glucosideC-glycoside12.1 μM
Target compound6,8-Di-O-glycoside9.2 μM

The di-glycosylation in the target compound enhances both potency and metabolic stability compared to monoglycosylated analogues .

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